過塩素酸リチウム

概要

説明

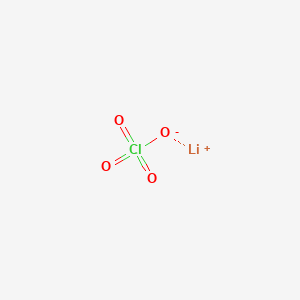

Lithium perchlorate (LiClO4) is a chemical compound that is widely used in many scientific applications. It is a white crystalline solid that is highly soluble in water and is used for a variety of purposes, including chemical synthesis, pharmaceuticals, and industrial applications. It is also used in batteries, as a catalyst, and in the production of rocket fuel. In

科学的研究の応用

電気化学エネルギー貯蔵

過塩素酸リチウムドープポリピロール: チタン基板に成長させた (( LiClO_4-PPy/Ti )) は、電気化学的エネルギー貯蔵のための電気活性電極材料として開発されました . この材料は、より低いオーム抵抗と電荷移動抵抗を示し、より高い電気伝導率と二重層容量をもたらします。ポリピロール上の過塩素酸イオンの可逆的ドープおよび脱ドーププロセスは、ファラデー容量を向上させ、エネルギー貯蔵用途の有望な候補となります。

有機合成

有機化学では、( LiClO_4 ) は、第一級アミノエステルの三成分合成を媒介するために使用されます . このプロセスには、アルデヒド、金属化ヘキサメチルジシラザン、および官能化有機亜鉛化合物の反応が含まれます。 ( LiClO_4 ) は触媒として作用し、イミンの形成とそれに続く第一級アミノエステルの生成を促進します。第一級アミノエステルは、さまざまな合成経路で価値があります。

ディールス・アルダー反応

過塩素酸リチウムの優れた溶解性は、ディールス・アルダー反応で使用できることを可能にします . これらの反応は、有機化学における礎となる合成方法であり、レジオ選択性と立体選択性を良好に制御して六員環を構築できます。 ( LiClO_4 ) はルイス酸触媒として作用することで、反応速度と収率を向上させることができます。

リチウムイオン電池

リチウムイオン電池の電解質として、( LiClO_4 ) は重要な役割を果たしています . 電池の効率的な動作に不可欠な、高いイオン伝導率と安定性を提供します。電池における ( LiClO_4 ) の使用は、エネルギー密度と充放電サイクルを含む全体的な性能に貢献しています。

タンパク質変性

過塩素酸リチウムは、タンパク質を変性させることができるカオトロピック剤として作用します . この特性は、タンパク質の折り畳み、構造と機能の関係、酵素活性などの研究など、タンパク質の変性を必要とする生化学的研究で役立ちます。

ベイリス・ヒルマン反応

ベイリス・ヒルマン反応では、( LiClO_4 ) は、α、β-不飽和カルボニル化合物とアルデヒドのカップリングのための触媒として機能します . この反応は、有機合成における炭素-炭素結合の形成と複雑な分子骨格の構築に役立ちます。

作用機序

Target of Action

Lithium perchlorate (LiClO4) is an inorganic compound that is primarily used as a source of oxygen in some chemical oxygen generators . It decomposes at about 400 °C, yielding lithium chloride and oxygen . Over 60% of the mass of the lithium perchlorate is released as oxygen .

Mode of Action

The mode of action of lithium perchlorate is primarily through its decomposition, which releases a significant amount of oxygen . This makes it a valuable compound in applications that require a high oxygen output, such as in chemical oxygen generators and solid rocket propellants . It is also used as a co-catalyst in the coupling of α,β-unsaturated carbonyls with aldehydes, also known as the Baylis–Hillman reaction .

Biochemical Pathways

Lithium has been shown to inhibit enzymes that have magnesium as a co-factor . One such enzyme, glycogen synthase kinase 3-beta (GSK3B), inhibits signaling induced by Brain-Derived Neurotrophic Factor (BDNF) . Thus, lithium enhances the activity of BDNF .

Pharmacokinetics

Lithium has an extremely narrow therapeutic window .

Result of Action

The primary result of lithium perchlorate’s action is the release of a significant amount of oxygen upon its decomposition . This oxygen can then be used in various applications, such as in chemical oxygen generators and solid rocket propellants . In the context of its use as a co-catalyst, lithium perchlorate can promote the cyanosilylation of carbonyl compounds under neutral conditions .

Action Environment

The action of lithium perchlorate is influenced by environmental factors such as temperature. For instance, it decomposes at about 400 °C to yield lithium chloride and oxygen . Therefore, the efficacy and stability of lithium perchlorate are dependent on the environmental conditions, particularly temperature .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Lithium perchlorate plays a significant role in biochemical reactions, particularly as a chaotropic agent. It disrupts the hydrogen bonding network in water, leading to the denaturation of proteins and nucleic acids. This property makes lithium perchlorate valuable in studying the structure and function of biomolecules. It interacts with enzymes, proteins, and other biomolecules by breaking down their secondary and tertiary structures, thereby facilitating their analysis and characterization .

Cellular Effects

Lithium perchlorate affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s chaotropic nature leads to the denaturation of cellular proteins, which can impact cell viability and function. Additionally, lithium perchlorate can interfere with the integrity of cellular membranes, further affecting cellular processes .

Molecular Mechanism

At the molecular level, lithium perchlorate exerts its effects by disrupting the hydrogen bonding network in water and within biomolecules. This disruption leads to the denaturation of proteins and nucleic acids, making them more accessible for analysis. Lithium perchlorate can also inhibit or activate enzymes by altering their conformation and active sites. Changes in gene expression may occur due to the compound’s impact on transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium perchlorate can change over time. The compound is relatively stable, but its chaotropic effects may diminish as it degrades or reacts with other substances. Long-term exposure to lithium perchlorate can lead to cumulative effects on cellular function, including prolonged protein denaturation and potential cytotoxicity. These temporal effects are important to consider in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of lithium perchlorate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant protein denaturation and cellular toxicity. Threshold effects are observed, where a certain concentration of lithium perchlorate is required to achieve noticeable biochemical changes. Toxic or adverse effects, such as organ damage and metabolic disturbances, can occur at high doses .

Metabolic Pathways

Lithium perchlorate is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by altering enzyme activity and substrate availability. The compound’s chaotropic nature can lead to changes in metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the biochemical effects of lithium perchlorate .

Transport and Distribution

Within cells and tissues, lithium perchlorate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is affected by its solubility and affinity for different cellular compartments. These factors determine the extent of lithium perchlorate’s biochemical effects and its potential toxicity .

Subcellular Localization

Lithium perchlorate’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound’s activity and function are affected by its localization, with different effects observed in the cytoplasm, nucleus, and other cellular regions. Understanding its subcellular distribution is essential for comprehending its biochemical impact .

特性

IUPAC Name |

lithium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCFAGZWMAWTNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiClO4, ClLiO4 | |

| Record name | lithium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13453-78-6 (trihydrate) | |

| Record name | Lithium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40872829 | |

| Record name | Lithium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless deliquescent solid; [Hawley] Colorless or white odorless solid; Hygroscopic; [CHEMINFO] White lumps; [MSDSonline] Crystallizes from solution as the trihydrate; Converts to the anhydrous form at 130-150 deg C; [Ullmann] | |

| Record name | Lithium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7791-03-9 | |

| Record name | Lithium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q86SE98C9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using lithium perchlorate in solid polymer electrolytes for lithium-ion batteries?

A1: Lithium perchlorate exhibits good solubility in various organic solvents, making it suitable for incorporation into polymer matrices like poly(ethylene oxide) (PEO) []. This solubility, coupled with its ability to dissociate into ions, facilitates ionic conductivity, a crucial property for battery electrolytes. Furthermore, studies have demonstrated that lithium perchlorate can enhance the performance of chitosan-based membranes for lithium-ion battery applications by increasing ionic conductivity [, ].

Q2: How does lithium perchlorate affect the thermal stability of polymer electrolyte membranes?

A2: Research indicates that incorporating lithium perchlorate into cellulose acetate membranes can decrease their thermal stability []. This effect is attributed to the interaction between the lithium cation and the polymer chains, which may alter the degradation pathways of the membrane.

Q3: Can lithium perchlorate be used in applications beyond battery technology?

A3: Yes, lithium perchlorate finds applications as a chaotropic agent in molecular biology, particularly for DNA extraction []. Its chaotropic nature allows it to disrupt the hydrogen bonding network of water, influencing the solubility and stability of biomolecules like DNA.

Q4: How does lithium perchlorate function as a catalyst in organic synthesis?

A4: Lithium perchlorate acts as a mild Lewis acid catalyst in various organic reactions []. Its ability to coordinate with oxygen-containing functional groups, such as carbonyls and epoxides, facilitates numerous transformations, including Diels-Alder reactions, aldol condensations, and epoxide ring-opening reactions [, , ].

Q5: What are the advantages of using lithium perchlorate as a catalyst?

A5: Lithium perchlorate offers several advantages as a catalyst. It often promotes reactions under mild conditions, enhances reaction rates, and improves chemo-, regio-, and stereoselectivity compared to conventional methods [, , ]. Furthermore, lithium perchlorate can enable solvent-free reaction conditions, aligning with green chemistry principles [, ].

Q6: Are there specific examples of lithium perchlorate's catalytic efficacy in organic reactions?

A6: Research highlights several instances: - It catalyzes the chemoselective aldol condensation of silyl enol ethers with aldehydes in nitromethane []. - It facilitates the conversion of epoxides to carbonyl compounds with high chemo- and regioselectivity in diethyl ether []. - It mediates the conjugate addition of thiols and indoles to α,β-unsaturated carbonyl compounds under solvent-free conditions [].

Q7: How has computational chemistry been employed to understand lithium perchlorate's behavior?

A7: Ab initio calculations have been instrumental in investigating the interactions between lithium perchlorate, solvents like ethylene carbonate (EC) and propylene carbonate (PC), and their mixtures []. These studies provide insights into ion solvation, ion pair association, and the influence of solvent composition on ionic conductivity in battery electrolytes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;(6R,7S)-7-[[2-(3,4-dihydroxyphenyl)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]acetyl]amino]-7-formamido-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260784.png)

![sodium;(5R,6Z)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260786.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride](/img/structure/B1260789.png)

![(3S,3'S,4'R,5'S)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260793.png)

![(3E,7aS,12aR)-6-hydroxy-3-(1H-imidazol-4-ylmethylidene)-12-methoxy-7a-(2-methylbut-3-en-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione](/img/structure/B1260797.png)

![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)